molecular formula C17H17FN2O4S B2481172 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941978-11-6

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2481172
CAS No.: 941978-11-6
M. Wt: 364.39
InChI Key: XQDZRYMZRHCYEF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine atom at the 2-position of the benzene ring, a methoxy group at the 4-position of the phenylamine moiety, and a 2-oxopyrrolidin-1-yl substituent at the 3-position of the same phenyl ring. The 2-oxopyrrolidin moiety introduces a lactam ring, which may enhance hydrogen-bonding interactions with biological targets, while the fluorine atom contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-15-9-8-12(11-14(15)20-10-4-7-17(20)21)19-25(22,23)16-6-3-2-5-13(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZRYMZRHCYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common method includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, followed by catalytic hydrogenation to form the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate is then used in further reactions to produce the desired fluorinated derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Study: Inhibition of KRAS Mutations

A related compound demonstrated selective inhibition of KRAS mutations, a common driver in various cancers. This finding suggests that this compound could be further explored for its potential in oncological therapies .

Anti-inflammatory Properties

Sulfonamides are well-known for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes, similar to other sulfonamide derivatives like valdecoxib, which selectively inhibits COX-2, reducing inflammation and pain .

Research Insights

Studies have shown that modifications in the sulfonamide structure can lead to enhanced selectivity for COX-2 over COX-1, potentially minimizing side effects associated with non-selective NSAIDs.

Neuroprotective Effects

The pyrrolidine component of the compound has been linked to neuroprotective activities. Research indicates that derivatives can restore oxidative balance in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Experimental Evidence

In vitro studies have demonstrated that certain sulfonamides can protect against glutamate-induced toxicity, a common pathway in neurodegeneration.

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound NameStructureKey ActivityReference
This compoundStructureAnticancer, Anti-inflammatory
ValdecoxibStructureSelective COX-2 Inhibitor
Other SulfonamidesVariousNeuroprotective

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with sigma-1 receptors. These receptors are located in the endoplasmic reticulum membrane of eukaryotic cells and regulate calcium ion influx from the endoplasmic reticulum to the mitochondria. By modulating these receptors, the compound can influence various cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be compared to analogous benzenesulfonamide derivatives, as outlined below.

Structural Analogues with 2-Oxopyrrolidin Substituents

  • 4-Methyl-N-(2-((1-((2-Oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (4r)

    • Structural Differences : Incorporates an indole ring system linked to a phenyl group via a methylene bridge. The 2-oxopyrrolidin moiety is attached to the indole core rather than the phenylamine group.
    • Physical Properties : Melting point (mp) = 96–97°C; yield = 14% .
    • Key Features : Lower synthetic yield compared to the target compound, likely due to steric hindrance from the indole-phenyl group.
  • 4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-Trimethoxyphenyl)benzenesulfonamide (31)

    • Structural Differences : Lacks the 2-fluoro substituent but includes three methoxy groups on the phenylamine ring.
    • Physical Properties : mp = 199–201°C; purity = 97.1%; yield = 47% .
    • Key Features : Higher melting point than the target compound, attributed to enhanced crystallinity from the trimethoxy substituents.

Functional Analogues with Receptor-Targeting Moieties

  • SB-399885 (5-HT6 Receptor Antagonist) Structure: N-[3,5-Dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide HCl. Key Differences: Replaces the 2-oxopyrrolidin group with a piperazine ring and introduces chlorine atoms for enhanced receptor binding . Pharmacological Relevance: Demonstrates high selectivity for 5-HT6 receptors, suggesting that the target compound’s pyrrolidinone group may offer distinct binding kinetics.
  • SB-258585 (5-HT6 Receptor Antagonist)

    • Structure : 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide.
    • Key Differences : Substitutes fluorine with iodine, increasing molecular weight and polarizability, which may alter pharmacokinetic properties .

Comparative Analysis of Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents Biological Target (if known)
Target Compound Not reported Not reported 2-Fluoro, 4-methoxy, 2-oxopyrrolidin Likely receptor modulators
4r 96–97 14 Indole-phenyl, 2-oxopyrrolidin Not specified
31 199–201 47 3,4,5-Trimethoxy, 2-oxopyrrolidin Not specified
SB-399885 Not reported Not reported 3,5-Dichloro, piperazine 5-HT6 receptor antagonist
SB-258585 Not reported Not reported 4-Iodo, 4-methylpiperazine 5-HT6 receptor antagonist

Impact of Substituents on Bioactivity

  • Fluorine vs. Halogens : The 2-fluoro substituent in the target compound may improve metabolic stability compared to bulkier halogens (e.g., iodine in SB-258585), which could slow elimination but increase molecular weight .
  • Methoxy Groups : The 4-methoxy group in the target compound enhances solubility relative to trimethoxy derivatives (e.g., compound 31), which may crystallize more readily .
  • 2-Oxopyrrolidin vs.

Research Findings and Implications

  • Synthetic Feasibility : Compounds with 2-oxopyrrolidin groups (e.g., 4r, 31) exhibit variable yields (14–47%), suggesting that substitution patterns significantly influence reaction efficiency .
  • Receptor Selectivity : The absence of charged groups (e.g., piperazine in SB-399885) in the target compound may confer distinct receptor-binding profiles, warranting further pharmacological screening.
  • Thermal Stability : Higher melting points in trimethoxy derivatives (e.g., 31) highlight the role of substituents in modulating crystallinity .

Biological Activity

The compound 2-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with a suitable sulfonyl chloride. The compound is characterized using various spectroscopic techniques, including NMR, mass spectrometry, and IR spectroscopy, confirming the structure and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the 2-fluoro moiety exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa.

CompoundTarget BacteriaActivity (MIC µg/mL)
4aE. coli12
4bP. aeruginosa15

These findings indicate that the presence of the fluorine atom enhances the antibacterial properties of the compounds .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Notably, certain derivatives have shown promising activity against Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective inhibition.

CompoundTarget FungusActivity (MIC µg/mL)
4iC. albicans10

This suggests that modifications in the molecular structure can lead to enhanced antifungal activity .

Anticancer Activity

The anticancer properties of this compound derivatives have been investigated through various in vitro assays. These studies focus on their ability to inhibit cell proliferation in several cancer cell lines.

Case Study: Anticancer Evaluation
In a study evaluating several derivatives against human breast adenocarcinoma cell lines (MCF-7), some compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMDA-MB-2311.20

The results indicate that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. For anticancer applications, these compounds may interfere with cellular signaling pathways related to cell growth and apoptosis.

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